2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

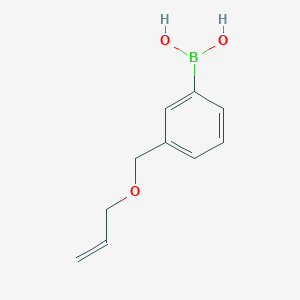

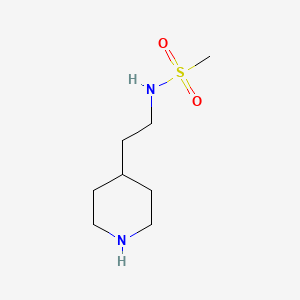

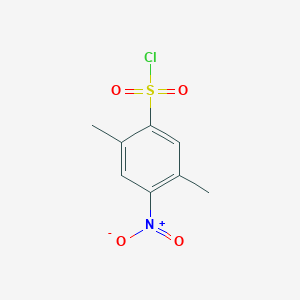

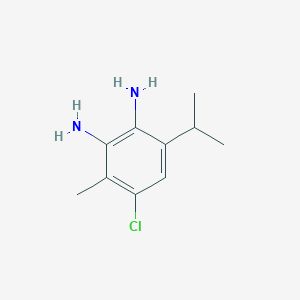

“2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride” is a chemical compound. It likely has a structure similar to other nitrobenzene sulfonyl chlorides, with a benzene ring as the base structure, two methyl groups (CH3) attached at the 2nd and 5th positions, a nitro group (NO2) at the 4th position, and a sulfonyl chloride group (SO2Cl) at the 1st position .

Synthesis Analysis

While the specific synthesis process for “this compound” is not available, nitro compounds can generally be prepared through direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Electrophilic aromatic substitution is a common reaction in the synthesis of nitrobenzene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring with the aforementioned groups attached at the specified positions. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Applications De Recherche Scientifique

Photosensitive Protecting Groups

Photosensitive protecting groups play a crucial role in synthetic chemistry, with compounds like 2-nitrobenzyl, 3-nitrophenyl, and others showing promise for future applications. These groups can be utilized in the development of light-sensitive materials or in the controlled release of drugs, highlighting a potential area where 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride might find application due to its related chemical structure (B. Amit, U. Zehavi, A. Patchornik, 1974).

Nitrobenzene Production

The synthesis and technical progress in producing nitrobenzene, a precursor to various chemical syntheses and industrial applications, emphasize the importance of efficient and environmentally friendly production processes. This compound could be relevant in research aimed at optimizing nitration processes or developing new catalysts for chemical synthesis (Zhao Hong, 2003).

Synthesis of Cyclic Compounds

The development of novel cyclic compounds containing aminobenzenesulfonamide showcases the versatility of sulfonamide derivatives in organic syntheses and pharmaceuticals. This area of research is indicative of the potential for this compound to contribute to the synthesis of new functional molecules with pharmaceutical applications (Kyosuke Kaneda, 2020).

Modulation of Membrane Structure

The impact of solvents like dimethyl sulfoxide (DMSO) on membrane stability and function points to the broader relevance of chemical interactions at the cellular level. Research in this domain can provide insights into how this compound might influence biological membranes, potentially offering applications in cryopreservation, drug delivery, and therapeutic interventions (Z. W. Yu, P. Quinn, 1998).

Catalytic Oxidation of Lignins

The catalytic oxidation of lignins into aromatic aldehydes is an area of significant interest due to its potential in creating valuable chemicals from renewable resources. Understanding the mechanisms and improving the efficiency of these processes can highlight the role of compounds like this compound in facilitating such transformations, contributing to sustainable chemistry and material science (V. Tarabanko, N. Tarabanko, 2017).

Propriétés

IUPAC Name |

2,5-dimethyl-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIUAUMVOALSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B3288992.png)

![6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3289004.png)

![4-[(1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B3289042.png)